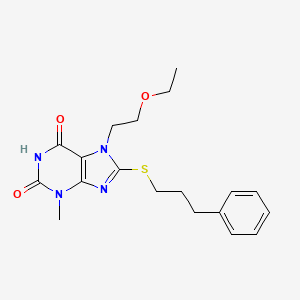
7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
7-(2-Ethoxy-ethyl)-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound exhibits significant biological activity, particularly in relation to enzyme inhibition and potential therapeutic applications in antiviral and anticancer treatments.
Chemical Structure and Properties
The compound's structure includes:
- Ethoxyethyl group
- Methyl group
- Propylsulfanyl group
These substituents contribute to its unique chemical properties, enhancing solubility and interaction with biological targets.
The primary mechanism of action involves the inhibition of enzymes related to purine metabolism. By binding to the active sites of these enzymes, the compound disrupts nucleic acid synthesis, which is crucial for cellular processes. This inhibition can potentially lead to therapeutic effects against various diseases, including cancer and viral infections.
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. It has shown promise in:
- Inhibiting purine metabolism : This can affect the growth and proliferation of cancer cells.
- Potential antiviral effects : The compound may interfere with viral replication processes by disrupting nucleic acid synthesis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiviral Activity : In vitro studies have demonstrated that derivatives of purine compounds can exhibit antiviral properties by inhibiting viral enzymes necessary for replication .
- Anticancer Potential : The compound has been investigated for its ability to inhibit cell growth in various cancer cell lines. Preliminary results suggest that it may induce apoptosis (programmed cell death) in cancer cells by disrupting their metabolic pathways.
- Affinity for Receptors : Some metabolites of related purine compounds have shown affinities comparable to known antagonists at specific receptors (e.g., A2A receptors), indicating a potential mechanism for therapeutic action .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 7-(2-Methoxyethyl)-3-methyl-8-propylsulfanylpurine-2,6-dione | Methoxyethyl instead of ethoxyethyl | Similar enzyme inhibition potential |
| 7-(2-Ethoxyethyl)-3-methyl-8-butylsulfanylpurine-2,6-dione | Butylsulfanyl group | Potentially different solubility and activity |
| 7-(2-Ethoxyethyl)-3-ethyl-8-propylsulfanylpurine-2,6-dione | Ethyl group instead of methyl | Variation in biological activity expected |
Propiedades
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-26-12-11-23-15-16(22(2)18(25)21-17(15)24)20-19(23)27-13-7-10-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3,(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNROKXMFIBSJCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













